1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of two bromine atoms, a sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce bromine atoms at the 2 and 5 positions.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrazole Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atoms or the sulfonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3-piperidinecarboxamide: This compound shares a similar sulfonyl and brominated phenyl structure but differs in the presence of a piperidinecarboxamide group.
4,5-Dibromo-1H-1,2,3-triazole: Another brominated compound with a triazole ring, used as an intermediate in the synthesis of herbicides.
Uniqueness
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of a sulfonyl group, brominated phenyl ring, and pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2O2S/c1-7-4-11(14)12(6-10(7)13)19(17,18)16-9(3)5-8(2)15-16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJRCLSUTDPQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2C(=CC(=N2)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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